2-methyl-3-(1-methyl-1H-indol-3-yl)-1-oxo-N-[(pyridin-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
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Overview
Description
2-methyl-3-(1-methyl-1H-indol-3-yl)-1-oxo-N-[(pyridin-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound that belongs to the class of dihydroisoquinoline derivatives This compound is characterized by the presence of multiple functional groups, including an indole ring, a pyridine ring, and a carboxamide group
Preparation Methods
The synthesis of 2-methyl-3-(1-methyl-1H-indol-3-yl)-1-oxo-N-[(pyridin-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves several steps. One common synthetic route includes the condensation of 1-methylindole-3-carbaldehyde with 2-methyl-3,4-dihydroisoquinoline-1-one in the presence of a suitable catalyst. The resulting intermediate is then reacted with pyridine-2-carboxylic acid to form the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and pyridine rings, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
2-methyl-3-(1-methyl-1H-indol-3-yl)-1-oxo-N-[(pyridin-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization, which is crucial for cell division.
Biological Studies: It is used in biological assays to study its effects on cellular processes and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-methyl-3-(1-methyl-1H-indol-3-yl)-1-oxo-N-[(pyridin-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with tubulin, a protein that is essential for the formation of microtubules. By binding to tubulin, the compound inhibits its polymerization, leading to the disruption of microtubule dynamics. This results in cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar compounds include other dihydroisoquinoline derivatives and indole-based molecules. For example:
N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide: This compound also inhibits tubulin polymerization but has different substituents on the indole and acetamide groups.
2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide: This compound has antioxidant properties and is structurally similar due to the presence of the indole ring.
The uniqueness of 2-methyl-3-(1-methyl-1H-indol-3-yl)-1-oxo-N-[(pyridin-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-3-(1-methylindol-3-yl)-1-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydroisoquinoline-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2/c1-29-16-21(18-10-5-6-13-22(18)29)24-23(25(31)28-15-17-9-7-8-14-27-17)19-11-3-4-12-20(19)26(32)30(24)2/h3-14,16,23-24H,15H2,1-2H3,(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCULDDRFBLZPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3C(C4=CC=CC=C4C(=O)N3C)C(=O)NCC5=CC=CC=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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